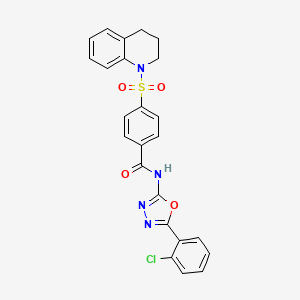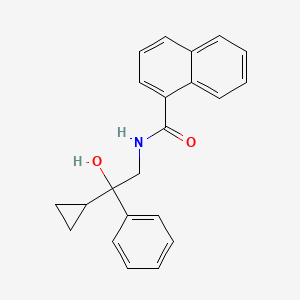
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide is a useful research compound. Its molecular formula is C22H21NO2 and its molecular weight is 331.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis and Characterization of Derivatives: Research on derivatives of cyclohexanecarboxamide, including those with naphthalene substituents, involves their synthesis and characterization through elemental analyses, IR and NMR spectroscopy, and X-ray diffraction studies. These studies contribute to understanding the structural properties and potential chemical behaviors of similar compounds (Özer et al., 2009).
Chemical Reactions and Properties
- Diastereoisomer Formation: The formation of stable atropisomers with naphthamide derivatives through reactions with aldehydes has been explored. This work demonstrates the potential for creating stereoisomerically enriched compounds, which could be relevant in designing drugs and materials with specific optical properties (Bowles, Clayden, & Tomkinson, 1995).
- Proton Transfer in Crystals: Studies on compounds within the N-salicylideneaniline family, which share structural motifs with N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide, provide insights into proton transfer mechanisms in solid states. Such research is foundational for understanding the electronic properties and reactivity of naphthylidene derivatives (Inabe et al., 1994).
Applications in Material Science and Catalysis
- Electronic Energy Transfer in Molecular Wires: The study of naphthyl and anthracenyl units connected by rigid spacers sheds light on the electronic energy transfer processes. This research is crucial for developing molecular electronics and photonic devices, where control over energy transfer between different parts of a molecule is essential (Schlicke et al., 2000).
Environmental and Biological Interactions
- Phytotoxic Properties: N-phenyl-2-naphthylamine, a structurally related compound, was studied for its toxic action on plants, highlighting the specific phytotoxic properties at low concentrations. While this research focuses on a different compound, it suggests that similar naphthamide derivatives might interact in unique ways with biological systems, warranting further investigation into environmental and toxicological aspects (Altenburger et al., 2006).
Propriétés
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-21(20-12-6-8-16-7-4-5-11-19(16)20)23-15-22(25,18-13-14-18)17-9-2-1-3-10-17/h1-12,18,25H,13-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJAQNJNWLXHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2954415.png)
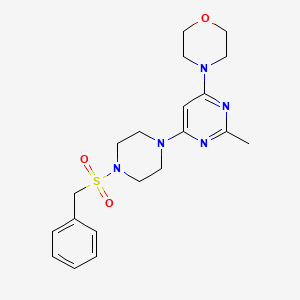
![1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride](/img/structure/B2954419.png)

![1-Methyl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2954421.png)
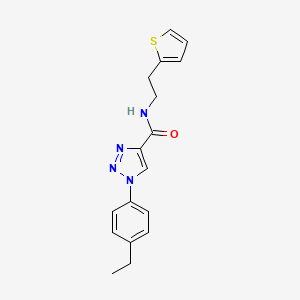
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide](/img/structure/B2954423.png)

![2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2954427.png)

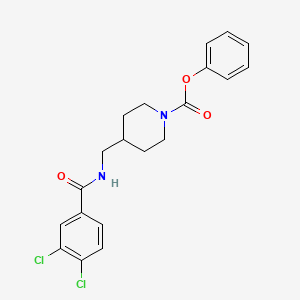
![(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine](/img/structure/B2954430.png)

